5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is a substituted benzimidazolone derivative characterized by a bicyclic structure featuring a benzene ring fused to an imidazolone ring. The compound bears an amino group at the 5-position and ethyl substituents at the 1- and 3-positions of the imidazolone ring. It is typically synthesized via alkylation or substitution reactions starting from benzimidazolone precursors . This compound is primarily used in industrial and scientific research, though specific applications remain proprietary . Its hydrochloride salt form (CAS: 797809-19-9) is noted for high purity (≥95%) and stability under standard storage conditions .
Properties
IUPAC Name |
5-amino-1,3-diethylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-13-9-6-5-8(12)7-10(9)14(4-2)11(13)15/h5-7H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFYEFTYZRZGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N(C1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of o-phenylenediamine with urea under high-temperature conditions. The reaction proceeds through a cyclization process, forming the benzimidazole ring. The reaction conditions usually involve temperatures ranging from 150°C to 250°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological and chemical properties.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one exhibits promising anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells, demonstrating a dose-dependent response in cell viability assays .
2. Antimicrobial Properties
This compound has also shown antimicrobial activity against several pathogens. In vitro studies demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to evaluate its potency, revealing significant antibacterial effects comparable to established antibiotics .
Biological Studies
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific cellular pathways. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Data Table: Summary of Biological Activities
Synthetic Applications
4. Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. It can be utilized to create derivatives with enhanced biological activity or altered pharmacokinetic profiles. For instance, it has been used as an intermediate in the synthesis of more complex benzimidazole derivatives that exhibit improved therapeutic properties .
Case Studies
Case Study 1: Anticancer Research
A recent study focused on the development of a new class of benzimidazole derivatives based on this compound. These derivatives were evaluated for their anticancer properties against various human cancer cell lines. The results indicated that modifications to the side chains significantly enhanced cytotoxicity, leading to further exploration in preclinical models .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized a series of derivatives from this compound and assessed their antimicrobial activities against resistant strains of bacteria. The findings revealed that certain modifications led to compounds with MIC values lower than those of conventional antibiotics, suggesting potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
Key Compounds for Comparison:
5-Amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8) Structure: Lacks ethyl groups at positions 1 and 3. Applications: Widely used as a pigment intermediate in organic synthesis . Properties: Lower lipophilicity compared to the diethyl derivative, impacting solubility in organic solvents.
TriNBO (4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one)
- Structure : Nitro groups at positions 4, 5, and 4.
- Applications : High-energy material with detonation velocity (D = 8.2 km/s) and pressure (P = 30.5 GPa) superior to TNT but inferior to tetryl .
- Thermal Stability : Decomposes at 339°C, higher than its methyl derivative (5-Me-TriNBO, 285–287°C) .
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Structure: Methyl group at position 4. Applications: Found as a volatile compound in plant taxa (e.g., Malus species) and studied for anti-quorum sensing (QS) activity in Pseudomonas aeruginosa .
5-[2'-(Nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one Structure: Nitramine and nitratoethyl groups. Thermal Stability: Deflagrates at 199–201°C, significantly lower than TriNBO due to the labile nitrato group .
Physicochemical and Energetic Properties
Notes:
- Thermal Stability : Nitro groups (TriNBO) confer higher thermal stability, while alkyl groups (e.g., methyl or ethyl) reduce it due to steric and electronic effects .
Biological Activity
5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS# 95-23-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C11H15N3O
- Molecular Weight : 205.26 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 201.4 °C
- Flash Point : 75.6 °C
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The compound exhibits significant inhibition zones in vitro against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways, making it a potential candidate for developing new antibiotics .
Antiviral Activity
This compound has shown promising antiviral activity against several viruses by inhibiting RNA polymerase II, which is crucial for viral RNA synthesis. This property makes it a candidate for further investigation as an antiviral agent against RNA viruses .
Case Study 1: Antimicrobial Evaluation
In a study published in the ACS Omega, researchers evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also demonstrated low cytotoxicity with IC50 values exceeding 60 μM .
Case Study 2: Synergistic Effects with Other Antibiotics
Another study highlighted the synergistic effects of this compound when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole. The combination therapy resulted in significantly reduced MIC values compared to the drugs used alone, indicating enhanced efficacy against resistant strains of bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are essential enzymes for bacterial DNA replication and folate metabolism .
- Biofilm Disruption : It has been reported to significantly reduce biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via alkylation of a benzimidazol-2-one precursor. For example, reacting 5-amino-benzimidazol-2-one with ethyl halides (e.g., ethyl chloride or bromide) in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) at room temperature for 6–12 hours . Yield optimization depends on:
- Molar ratios : Excess alkylating agent (1.5–2.0 equivalents) improves diethylation.
- Solvent choice : DMF enhances solubility of intermediates.
- Catalyst loading : 10–20 mol% of phase-transfer catalyst minimizes side reactions.
- Purification : Column chromatography with ethyl acetate/hexane (1:2) followed by recrystallization from hexane yields high-purity product .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles and dihedral angles between the benzimidazole core and ethyl substituents, confirming regioselectivity .
- ¹H/¹³C NMR : The amino proton (NH₂) appears as a singlet at δ 5.8–6.2 ppm, while ethyl groups show characteristic triplets (CH₂) and quartets (CH₃) .
- FTIR : The carbonyl (C=O) stretch at 1680–1700 cm⁻¹ and NH₂ bending at 1600–1620 cm⁻¹ validate functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for analogs of this compound?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Bioavailability studies : Compare plasma concentrations after oral vs. intravenous administration in animal models to assess absorption limitations.
- Prodrug strategies : Modify the amino group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance membrane permeability .
Q. What computational strategies predict the binding affinity of this compound with cancer-related targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or HER2). The amino group may form hydrogen bonds with catalytic lysine residues .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS). Focus on hydrophobic interactions between ethyl groups and receptor pockets .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions (ΔG < -8 kcal/mol suggests strong affinity) .
Q. How does substitution pattern variation affect excited-state intramolecular proton transfer (ESIPT) properties in fluorescence applications?
- Methodological Answer :
- Amino group positioning : The para-amino group enables ESIPT by forming intramolecular hydrogen bonds with the carbonyl oxygen, leading to dual emission (450 nm and 550 nm) .
- Ethyl vs. methyl substituents : Bulkier ethyl groups increase steric hindrance, reducing planarity and quenching fluorescence. Compare quantum yields (Φ) via fluorimetry: Φ > 0.4 indicates utility in sensing .
- Solvent effects : In aqueous solutions, hydrophilic substituents enhance aggregation-induced emission (AIE), while hydrophobic groups improve stability in organic solvents .
Data Contradiction Analysis
Q. How should conflicting crystallographic data on dihedral angles between benzimidazole and alkyl chains be interpreted?
- Methodological Answer :
- Temperature-dependent studies : Crystallize the compound at 100 K vs. 298 K to assess thermal motion effects on angle variability .
- Polymorphism screening : Use solvent-drop grinding to identify multiple crystal forms. For example, ethyl groups may adopt 77° or 76° angles in different polymorphs .
- DFT calculations : Compare experimental angles with gas-phase optimized structures (B3LYP/6-311+G(d,p)) to distinguish intrinsic vs. crystal-packing effects .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic yield (optimized) | 72–85% | |
| X-ray bond angle (C=O) | 122.5° ± 0.3° | |
| Fluorescence quantum yield | Φ = 0.45 (in DMSO) | |
| Docking score (EGFR) | -9.2 kcal/mol (AutoDock Vina) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
